2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes an oxazoline ring and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazoline ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from other similar compounds and valuable for various applications .
Properties
Molecular Formula |
C13H15F3N2O |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15F3N2O/c1-8(2)5-10-7-19-12(18-10)11-4-3-9(6-17-11)13(14,15)16/h3-4,6,8,10H,5,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
OMIUKDHDZMSAFF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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